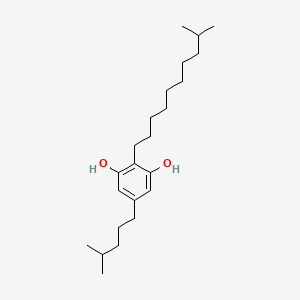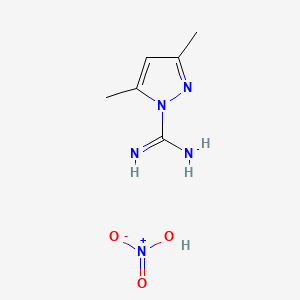
MDL-427 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MDL-427 free acid is a heterocyclic compound that features both a tetrazole ring and a quinazolinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MDL-427 free acid typically involves the formation of the tetrazole ring followed by the construction of the quinazolinone framework. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the tetrazole ring can be formed by the reaction of an azide with a nitrile, followed by the cyclization to form the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
MDL-427 free acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tetrazole and quinazolinone rings can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper complexes are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
MDL-427 free acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as coordination polymers.
Mécanisme D'action
The mechanism of action of MDL-427 free acid involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, while the quinazolinone moiety can interact with various biological targets. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole)
- N,N-bis(1H-tetrazole-5-yl)-amine
Uniqueness
MDL-427 free acid is unique due to its combination of a tetrazole ring and a quinazolinone moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
87693-08-1 |
|---|---|
Formule moléculaire |
C9H6N6O |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
3-(2H-tetrazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C9H6N6O/c16-8-6-3-1-2-4-7(6)10-5-15(8)9-11-13-14-12-9/h1-5H,(H,11,12,13,14) |
Clé InChI |
GPEZBOYWAXXHJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NNN=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NNN=N3 |
Synonymes |
3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)





